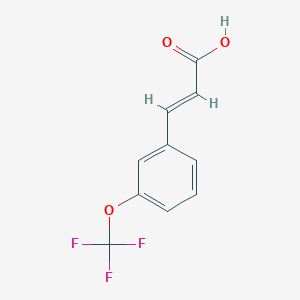
3-(Trifluoromethoxy)cinnamic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trifluoromethyl-substituted aromatic compounds, including derivatives similar to 3-(Trifluoromethoxy)cinnamic acid, often involves deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids using sulfur tetrafluoride. This method allows for the preparation of novel fluorinated building blocks essential for medicinal chemistry and agrochemistry (Trofymchuk et al., 2020). Additionally, Cu-catalyzed decarboxylative trifluoroethylation has been described for the efficient synthesis of trifluoroethyl derivatives of cinnamic acid, showcasing high functional group tolerance and excellent selectivity (Zhang et al., 2017).
Molecular Structure Analysis
The molecular structure of cinnamic acid derivatives, including those substituted with a trifluoromethoxy group, is critical in determining their reactivity and physical properties. One study on trans-4-(trifluoromethyl) cinnamic acid provides insights into the structural dynamics through crystallography, revealing how the presence of the trifluoromethyl group influences the molecular packing and stability of the compound (Howard & Sparkes, 2008).
Chemical Reactions and Properties
Cinnamic acids, including 3-(Trifluoromethoxy)cinnamic acid, undergo various chemical reactions that underscore their versatility in organic synthesis. The Perkin reaction, for instance, has been utilized for synthesizing polyfluoroalkyl-substituted cinnamic acids, demonstrating the effectiveness of fluoroacyl-substituted arenes in producing these compounds with high yields and excellent stereoselectivity (Sevenard, 2003).
Physical Properties Analysis
The physical properties of 3-(Trifluoromethoxy)cinnamic acid, such as phase transitions, are crucial for its applications in material science. Research into similar compounds, like trans-4-(trifluoromethyl) cinnamic acid, has shown unique phase behavior, with differential scanning calorimetry indicating reversible temperature-induced phase transitions, which could be relevant for designing materials with specific thermal properties (Howard & Sparkes, 2008).
Chemical Properties Analysis
The chemical properties of 3-(Trifluoromethoxy)cinnamic acid, such as its reactivity in various organic reactions, are influenced by the trifluoromethoxy group. This group can enhance the compound's acidity, reactivity towards nucleophiles, and its overall electronic properties, making it a valuable building block in organic synthesis. Studies like the I2O5-promoted decarboxylative trifluoromethylation of cinnamic acids highlight the methodological advancements in modifying the chemical properties of cinnamic acid derivatives to achieve desired reactivities (Shang et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethyl-substituted Aromatic Compounds : Deoxofluorination of cinnamic acids with sulfur tetrafluoride has been used to synthesize diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds. These compounds can serve as starting materials for preparing novel fluorinated amino acids, anilines, and aliphatic amines, which are valuable building blocks in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).
Anticancer Research : Cinnamic acid derivatives have been studied for their anticancer potentials. The 3-phenyl acrylic acid functionality of cinnamic acids offers three main reactive sites, allowing for diverse chemical modifications. These derivatives have seen increasing attention in recent years due to their potential as synthetic antitumor agents (De et al., 2011).
Dimerization and Cyclodimerization : 3,4-Disubstituted cinnamic acids and esters have been shown to undergo cyclodimerization, yielding a variety of complex structures that could have applications in creating novel compounds with potential pharmacological activities (Al-Farhan et al., 1992).
Antioxidant Activity Evaluation : Studies have evaluated the antioxidant activity of cinnamic acid and its derivatives, finding that modifications such as esterification can enhance this activity. These properties make cinnamic acid derivatives valuable in food, pharmaceutical, and cosmetic industries (Oladimeji et al., 2019).
Solubility Enhancement in Supercritical CO2 : Research has explored the solubility enhancement of trans-cinnamic acid in supercritical CO2 with ethanol as a cosolvent. This has implications for its use in various industrial applications where solubility and reactivity are critical factors (Cháfer et al., 2009).
Decarboxylative Trifluoroethylation : Cinnamic acid derivatives have been used in decarboxylative trifluoroethylation reactions, which is significant for the efficient synthesis of trifluoroethyl derivatives. Such derivatives are crucial in various fields including pharmaceutical and materials science (Zhang et al., 2017).
Safety And Hazards
3-(Trifluoromethoxy)cinnamic acid is classified as causing skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Eigenschaften
IUPAC Name |
(E)-3-[3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKZZEYGXRWYNI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)cinnamic acid | |
CAS RN |
168833-80-5 | |
| Record name | 3-(Trifluoromethoxy)cinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)
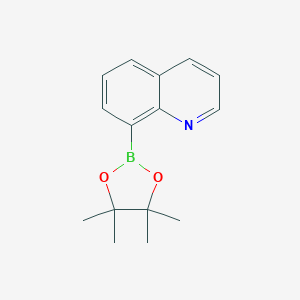
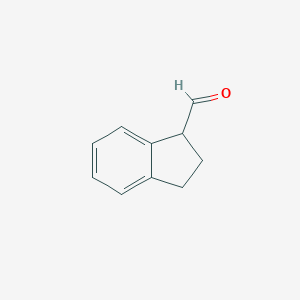
![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)
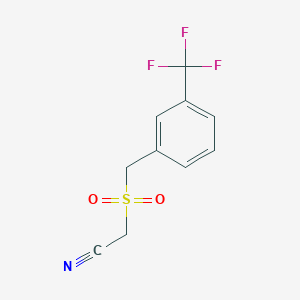
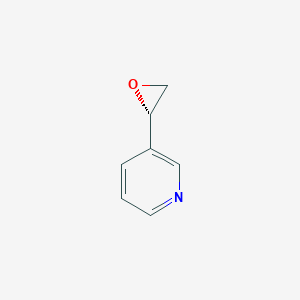
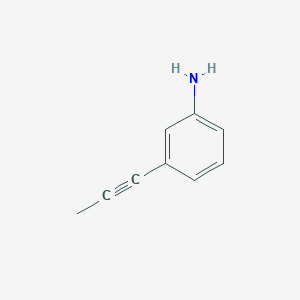
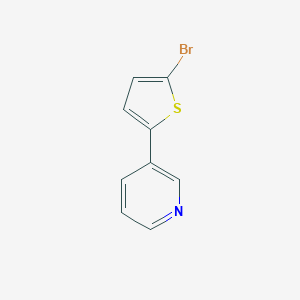
![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
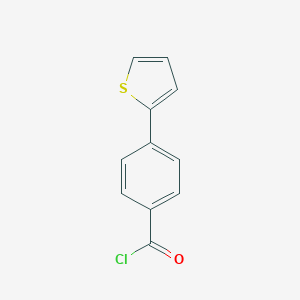
![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)
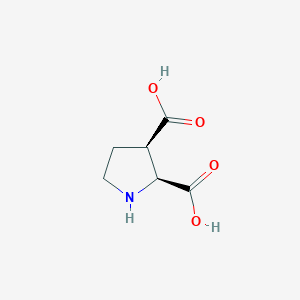

![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)